"synthesis and characterization of 3-(Dimethylamino)propyl 4-ethoxybenzoate"
"synthesis and characterization of 3-(Dimethylamino)propyl 4-ethoxybenzoate"
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Dimethylamino)propyl 4-ethoxybenzoate
The structure of this guide is designed to be a practical and informative resource, moving from the synthetic strategy to the analytical validation of the final compound.
Introduction and Rationale
3-(Dimethylamino)propyl 4-ethoxybenzoate belongs to the class of amino esters, which are structurally related to a number of pharmacologically active molecules, including local anesthetics.[4] The core structure, a benzoate ester with a tertiary amine-containing alcohol moiety, suggests potential applications in modulating ion channels or other biological targets. The ethoxy group on the benzoate ring can influence the lipophilicity and metabolic stability of the compound. A reliable and well-characterized supply of this molecule is essential for further investigation into its properties and potential therapeutic uses.
This guide will detail a proposed synthetic route using the Steglich esterification, a mild and efficient method suitable for substrates with sensitive functional groups.[6][7][8][9][10] Following the synthesis, a comprehensive characterization workflow will be presented to ensure the identity, purity, and structural integrity of the synthesized 3-(Dimethylamino)propyl 4-ethoxybenzoate.
Proposed Synthesis of 3-(Dimethylamino)propyl 4-ethoxybenzoate
The synthesis of 3-(Dimethylamino)propyl 4-ethoxybenzoate is proposed via a Steglich esterification reaction between 4-ethoxybenzoic acid and 3-(dimethylamino)-1-propanol. This method is chosen over the Fischer esterification to avoid the harsh acidic conditions that could protonate the tertiary amine of the alcohol, potentially leading to side reactions or poor yields.[11][12][13][14][15] The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9][10]
Reaction Scheme
Caption: Proposed synthesis of 3-(Dimethylamino)propyl 4-ethoxybenzoate via Steglich esterification.
Experimental Protocol
Materials:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 3-(dimethylamino)-1-propanol (1.1 eq) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the flask in an ice bath and slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used). If EDC is used, this step is not necessary as the urea byproduct is water-soluble.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(Dimethylamino)propyl 4-ethoxybenzoate.
Characterization of 3-(Dimethylamino)propyl 4-ethoxybenzoate
A thorough characterization is crucial to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.
Characterization Workflow
Caption: Logical workflow for the comprehensive characterization of the synthesized product.
Predicted Spectroscopic Data
The following table summarizes the predicted key characterization data for 3-(Dimethylamino)propyl 4-ethoxybenzoate based on the known spectra of its precursors and general principles of spectroscopy.[16][17][18][19][20][21][22][23][24]
| Technique | Functional Group/Proton Environment | Predicted Chemical Shift/Absorption Band |
| ¹H NMR | Aromatic protons (ortho to ester) | δ 7.9-8.1 ppm (d, 2H) |
| Aromatic protons (ortho to ethoxy) | δ 6.8-7.0 ppm (d, 2H) | |
| -OCH₂- (ester) | δ 4.2-4.4 ppm (t, 2H) | |
| -OCH₂- (ethoxy) | δ 4.0-4.2 ppm (q, 2H) | |
| -NCH₂- | δ 2.3-2.5 ppm (t, 2H) | |
| -N(CH₃)₂ | δ 2.2-2.3 ppm (s, 6H) | |
| -CH₂- (middle of propyl chain) | δ 1.8-2.0 ppm (quintet, 2H) | |
| -CH₃ (ethoxy) | δ 1.3-1.5 ppm (t, 3H) | |
| ¹³C NMR | Carbonyl (C=O) | δ 165-167 ppm |
| Aromatic C-O | δ 162-164 ppm | |
| Aromatic CH (ortho to ester) | δ 131-133 ppm | |
| Aromatic C (ipso to ester) | δ 122-124 ppm | |
| Aromatic CH (ortho to ethoxy) | δ 113-115 ppm | |
| -OCH₂- (ester) | δ 63-65 ppm | |
| -OCH₂- (ethoxy) | δ 62-64 ppm | |
| -NCH₂- | δ 55-57 ppm | |
| -N(CH₃)₂ | δ 44-46 ppm | |
| -CH₂- (middle of propyl chain) | δ 26-28 ppm | |
| -CH₃ (ethoxy) | δ 14-16 ppm | |
| IR Spectroscopy | C=O stretch (ester) | 1710-1730 cm⁻¹ |
| C-O stretch (ester and ether) | 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹ | |
| Aromatic C=C stretch | ~1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ or [M+H]⁺ | m/z 265.16 or 266.17 |
Discussion and Further Steps
The proposed synthesis and characterization plan provides a clear path to obtaining and verifying 3-(Dimethylamino)propyl 4-ethoxybenzoate. The choice of Steglich esterification is a critical aspect of the synthetic design, aimed at maximizing yield and minimizing byproducts. The multi-technique characterization approach ensures a high degree of confidence in the final product's identity and purity.
For researchers in drug development, subsequent steps would involve a thorough evaluation of the compound's physicochemical properties, such as solubility and stability, followed by in vitro and in vivo studies to determine its pharmacological profile.
References
- Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring.
- Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. American Chemical Society.
- 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum. ChemicalBook.
- 3-Dimethylamino-1-propanol(3179-63-3) 1H NMR spectrum. ChemicalBook.
- 4-Ethoxybenzoic acid | C9H10O3 | CID 12093. PubChem.
- Steglich esterific
- 3-Dimethylamino-1-propanol | C5H13NO | CID 76646. PubChem.
- Steglich Esterific
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